2-(Cyclopropylmethoxy)pyridine-4-carbothioamide basic properties
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide basic properties
An In-depth Technical Guide to the Core Basic Properties of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a heterocyclic compound featuring a substituted pyridine core. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The physicochemical properties of a drug candidate, particularly its basicity (pKa) and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. These parameters govern a molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.
This technical guide provides a comprehensive analysis of the basic properties of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide. It is designed to offer researchers and drug development professionals a foundational understanding of the molecule's chemical behavior, supported by theoretical principles and established experimental protocols. By elucidating the interplay between its structural features and its basicity, this guide aims to facilitate the rational design and optimization of new chemical entities based on this promising scaffold.
Molecular Structure and Physicochemical Properties
The structure of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide incorporates three key functional groups that collectively define its chemical character: a pyridine ring, a cyclopropylmethoxy substituent at the 2-position, and a carbothioamide group at the 4-position.
Table 1: Physicochemical Properties of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
| Property | Value | Source |
| IUPAC Name | 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide | - |
| CAS Number | 1019546-78-1 | [3] |
| Molecular Formula | C10H12N2OS | - |
| Molecular Weight | 208.28 g/mol | - |
| Appearance | Likely a crystalline solid | [4] |
Note: Experimental data for some properties are not publicly available and would require laboratory determination.
Key Structural Features and Their Influence:
-
Pyridine Ring: The pyridine nitrogen atom, with its available lone pair of electrons in an sp² hybrid orbital, is the primary center of basicity in the molecule.[5] The electron density at this nitrogen atom is modulated by the electronic effects of the substituents at the 2- and 4-positions.
-
Cyclopropylmethoxy Group (-OCH₂-c-C₃H₅): This ether linkage at the 2-position acts as an electron-donating group (EDG) through resonance (+M effect), increasing the electron density of the pyridine ring system. This effect is expected to enhance the basicity of the pyridine nitrogen.
-
Carbothioamide Group (-C(=S)NH₂): The carbothioamide, or thioamide, functional group is an isostere of an amide.[6] Its electronic influence on the pyridine ring is complex, exhibiting both inductive withdrawal (-I effect) and potential resonance effects. Thioamides themselves are very weak bases. More importantly, this group is a strong hydrogen bond donor and a weaker hydrogen bond acceptor, which significantly influences solubility and potential interactions with biological targets.[6]
Synthesis Pathway
While numerous methods exist for the synthesis of thioamides, a common and effective route for preparing pyridine-4-carbothioamides is through the thionation of the corresponding 4-cyanopyridine precursor.[7][8] The reaction typically involves treating the nitrile with a source of hydrogen sulfide, such as Na₂S or H₂S gas, often in a basic solvent like pyridine.[7][8]
An alternative pathway involves the thionation of the corresponding amide using a thiating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[9]
Caption: A plausible synthetic route to the target compound.
Analysis of Basic Properties: pKa
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's basicity.[10] For a basic compound like a pyridine derivative, the pKa refers to the acidity of its conjugate acid (the protonated form). A higher pKa value indicates a stronger base.
Theoretical Considerations
The basicity of the pyridine nitrogen in 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a result of the competing electronic effects of its substituents.
-
Electron-Donating Effect (Basicity Increase): The 2-cyclopropylmethoxy group donates electron density into the ring via resonance, making the nitrogen lone pair more available for protonation.
-
Electron-Withdrawing Effect (Basicity Decrease): The 4-carbothioamide group likely exerts a net electron-withdrawing effect, pulling electron density away from the ring and decreasing the basicity of the nitrogen.
The final pKa of the molecule will be a balance of these opposing effects. Compared to unsubstituted pyridine (pKa ≈ 5.2), the electron-donating alkoxy group at the 2-position would be expected to increase the pKa. For instance, the calculated pKa of 2-methoxypyridine in THF is significantly higher than that of pyridine itself.[11] However, the electron-withdrawing nature of the 4-carbothioamide will counteract this, likely resulting in a pKa that is moderately different from that of simple pyridine.
Caption: Electronic effects influencing the basicity of the pyridine nitrogen.
Experimental pKa Determination
Accurate determination of the pKa value is essential and can be achieved through several robust analytical techniques.[10][12]
Table 2: Standard Protocols for pKa Determination
| Method | Principle | Step-by-Step Protocol |
| Potentiometric Titration | Measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa is the pH at the half-equivalence point. | 1. Prepare a solution of the compound of known concentration in water or a co-solvent.2. Calibrate a pH meter with standard buffers.3. Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.4. Record the pH after each addition.5. Plot pH versus the volume of titrant added.6. Determine the equivalence point from the inflection of the curve. The pKa is the pH at half this volume. |
| UV-Vis Spectrophotometry | Relies on a difference in the UV-Vis absorbance spectra between the protonated and neutral forms of the molecule.[12] | 1. Identify a wavelength where the absorbance of the protonated and neutral species differs significantly.2. Prepare a series of buffer solutions with a range of known pH values.3. Dissolve a constant amount of the compound in each buffer solution.4. Measure the absorbance of each solution at the chosen wavelength.5. Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12] |
| ¹H NMR Spectroscopy | Measures the change in the chemical shift of a proton near the ionization center as a function of pH.[13] | 1. Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine nitrogen.2. Prepare samples of the compound in a series of buffers of known pH (using a suitable deuterated solvent).3. Acquire a ¹H NMR spectrum for each sample.4. Plot the chemical shift of the selected proton versus pH.5. The pKa is determined from the inflection point of the resulting sigmoidal plot.[12] |
Solubility Profile
Solubility is a critical parameter for drug delivery and bioavailability. The aqueous solubility of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is influenced by a balance between its lipophilic and hydrophilic features.
-
Lipophilic Character: The cyclopropylmethoxy group contributes significantly to the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.
-
Hydrophilic Character: The pyridine nitrogen and the carbothioamide group can participate in hydrogen bonding with water molecules. The thioamide moiety is a particularly strong hydrogen bond donor.[6] This interaction promotes aqueous solubility. The basicity of the pyridine nitrogen means that at pH values below its pKa, the molecule will be protonated, forming a salt and dramatically increasing its aqueous solubility.
Experimental Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining aqueous solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Implications for Drug Development
A thorough understanding of the basic properties of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is fundamental to assessing its drug-like potential.[2]
-
Absorption: The pKa value dictates the degree of ionization in the varying pH environments of the gastrointestinal tract. A moderately basic compound will be largely protonated (charged) in the acidic environment of the stomach but will become more neutral (lipid-soluble) in the more alkaline environment of the small intestine, which is often optimal for passive diffusion across cell membranes.
-
Formulation: Knowledge of the pKa is crucial for developing salt forms of the drug, which can significantly improve solubility and stability.
-
Distribution & Target Engagement: The ability to form hydrogen bonds, influenced by the carbothioamide group, and the overall lipophilicity will affect how the molecule distributes into tissues and interacts with its biological target. The basic pyridine nitrogen can serve as a key interaction point (e.g., forming a salt bridge) within a protein binding pocket.
-
Biological Context: Pyridine-carbothioamide derivatives have shown promise as antitubercular and antifungal agents.[14][15] The specific substitutions on the pyridine ring are critical for modulating this activity, and the basic properties play a direct role in the molecule's ability to reach and interact with its target, which for some antitubercular agents involves metal chelation or enzymatic activation.
Conclusion
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a molecule with a rich chemical architecture poised for exploration in drug discovery. Its basicity is primarily centered on the pyridine nitrogen, with the final pKa value being a finely tuned balance between the electron-donating cyclopropylmethoxy group and the electron-withdrawing carbothioamide substituent. Similarly, its solubility is governed by the interplay between the lipophilic ether and the hydrophilic thioamide and pyridine moieties. The experimental determination of these properties using the standardized protocols outlined in this guide is a critical next step in characterizing this compound. For researchers in drug development, these fundamental parameters provide the essential insights needed to optimize molecular design, guide formulation strategies, and ultimately unlock the therapeutic potential of this and related chemical scaffolds.
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